molecular formula C17H19BrN2O2S B11808844 2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine

2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11808844
M. Wt: 395.3 g/mol
InChI Key: SDKAHPRSMIINFK-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It features a bromine atom at the second position and a tosylpiperidine group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position.

    Formation of Tosylpiperidine: Piperidine is tosylated to form 1-tosylpiperidine.

    Coupling Reaction: The brominated pyridine and tosylpiperidine are then coupled under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and tosylpiperidine group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(1,3-dioxolan-2-yl)pyridine: Another pyridine derivative with a bromine atom and a dioxolane group.

    5-Bromo-2-(piperazin-1-yl)pyrimidine: A pyrimidine derivative with a bromine atom and a piperazine group.

Uniqueness

2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of the tosylpiperidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

2-bromo-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C17H19BrN2O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-2-4-16(20)14-7-10-17(18)19-12-14/h5-10,12,16H,2-4,11H2,1H3

InChI Key

SDKAHPRSMIINFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)Br

Origin of Product

United States

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